6-Chloro-3-indolyl alpha-D-galactopyranoside
6-Chloro-3-indolyl alpha-D-galactopyranoside
Brand Name:
Vulcanchem
CAS No.:
198402-61-8
VCID:
VC21275818
InChI:
InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14+/m1/s1
SMILES:
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Molecular Formula:
C14H16ClNO6
Molecular Weight:
329.73 g/mol
6-Chloro-3-indolyl alpha-D-galactopyranoside
CAS No.: 198402-61-8
Cat. No.: VC21275818
Molecular Formula: C14H16ClNO6
Molecular Weight: 329.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 198402-61-8 |
|---|---|
| Molecular Formula | C14H16ClNO6 |
| Molecular Weight | 329.73 g/mol |
| IUPAC Name | (2R,3R,4S,5R,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14+/m1/s1 |
| Standard InChI Key | OQWBAXBVBGNSPW-HTOAHKCRSA-N |
| Isomeric SMILES | C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
| SMILES | C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O |
| Canonical SMILES | C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator